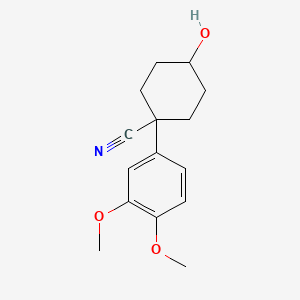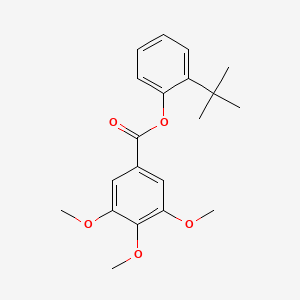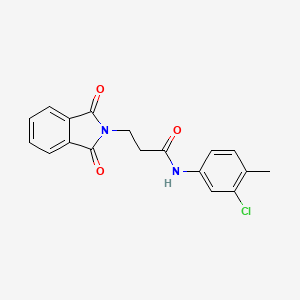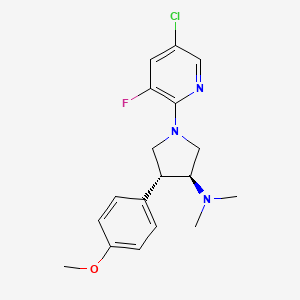
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide, also known as BME, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has also been shown to inhibit the activity of inducible nitric oxide synthase, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth in vitro and in vivo, and has been shown to have anti-inflammatory effects. N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide in lab experiments is that it has been shown to have antitumor and anti-inflammatory effects, making it a potentially useful tool for studying these processes. However, one limitation of using N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide. One area of research could be to further investigate its mechanism of action, in order to better understand how it inhibits tumor growth and inflammation. Another area of research could be to study the potential use of N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide as a treatment for cancer and inflammatory diseases in humans. Additionally, N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide could be studied in combination with other compounds or treatments to determine if it has synergistic effects.
Synthesis Methods
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 4-bromo-3-methylphenylamine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has been used in a variety of scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, and has been studied as a potential treatment for cancer. N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-12-4-7-14(8-5-12)20(18,19)17-13-6-9-15(16)11(2)10-13/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQEDLBNWQKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5685167.png)

![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)

![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)


![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)
